molecular formula C9H9BrO3S B1432499 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one CAS No. 443915-58-0

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

Cat. No. B1432499
CAS RN: 443915-58-0
M. Wt: 277.14 g/mol
InChI Key: FASDZVWZMAQOAW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H9BrO3S . It has a molecular weight of 277.14 .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one is 1S/C9H9BrO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one serves as an intermediate in various chemical reactions, showcasing its versatility in organic synthesis. For instance, it is used in Friedel-Crafts-type alkylation processes, where it participates in the synthesis of thioesters, benzophenones, and xanthones, highlighting its role in creating complex organic compounds with potential applications in medicinal chemistry and materials science (Kuhakarn et al., 2011). Additionally, its reactivity has been explored in nucleophilic substitution reactions with imidazole, providing insights into the synthesis of aromatic ketones and advancing our understanding of reaction mechanisms in organic chemistry (Erdogan & Erdoğan, 2019).

Catalysis and Material Science

In the field of catalysis and material science, compounds like 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one contribute to the development of new materials and catalysts. For example, the synthesis and characterization of metal complexes using similar bromo-substituted compounds have led to advancements in catalytic applications, including hydrogenation reactions and the development of novel catalysts for organic transformations (Coetzee et al., 2013). These studies are pivotal for designing more efficient and selective catalysts in chemical manufacturing processes.

Environmental Science

In environmental science, the investigation of bromo-substituted compounds helps in understanding the degradation pathways and potential environmental impacts of brominated flame retardants. Studies on the thermal decomposition of such compounds offer insights into their stability and breakdown products, contributing to the assessment of their persistence and toxicity in the environment (Altarawneh & Dlugogorski, 2014).

Advanced Materials

The exploration of bromo-substituted compounds in the synthesis of advanced materials, such as polymorphic forms of organic molecules, provides valuable information on the influence of halogenation on the physical properties of materials. This research is crucial for the development of new materials with tailored properties for applications in electronics, photonics, and drug delivery systems (Srivastava et al., 2010).

Safety and Hazards

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up in a well-ventilated place .

properties

IUPAC Name

2-bromo-1-(3-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDZVWZMAQOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258756
Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

CAS RN

443915-58-0
Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443915-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methanesulfonylphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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